1-methoxy-4-(methoxymethyl)benzene

Description

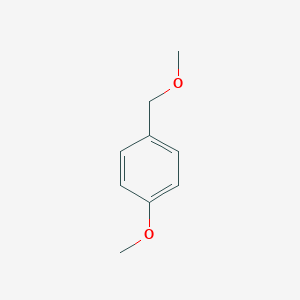

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-10-7-8-3-5-9(11-2)6-4-8/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOYRXBYZFBWFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061743 | |

| Record name | p-(Methoxymethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1515-81-7 | |

| Record name | 1-Methoxy-4-(methoxymethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1515-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Methoxymethylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1515-81-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methoxy-4-(methoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-(Methoxymethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(methoxymethyl)anisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-METHOXYMETHYLANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/563PH7T92V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-methoxy-4-(methoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methoxy-4-(methoxymethyl)benzene, also known by its synonyms p-methoxybenzyl methyl ether and 4-methoxymethylanisole, is an organic compound with the chemical formula C₉H₁₂O₂. This technical guide provides a comprehensive overview of its fundamental properties, a detailed experimental protocol for its synthesis via the Williamson ether synthesis, and a summary of its safety information. This document is intended to serve as a valuable resource for professionals in research and development.

Core Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below for easy reference.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1515-81-7 | |

| Molecular Formula | C₉H₁₂O₂ | |

| Molecular Weight | 152.19 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 225 °C at 760 mmHg | |

| Density | 1.023 - 1.029 g/cm³ at 25 °C | |

| Refractive Index | 1.508 - 1.514 at 20 °C | |

| Flash Point | 68.89 °C (156.00 °F) | |

| Solubility | Soluble in alcohol. Estimated water solubility: 1930 mg/L at 25 °C. |

Compound Identification

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| InChI | InChI=1S/C9H12O2/c1-10-7-8-3-5-9(11-2)6-4-8/h3-6H,7H2,1-2H3 |

| InChIKey | RSOYRXBYZFBWFS-UHFFFAOYSA-N |

| Canonical SMILES | COCC1=CC=C(C=C1)OC |

Synthesis of this compound

The synthesis of this compound is effectively achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this specific synthesis, 4-methoxybenzyl alcohol is deprotonated with a strong base to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with methyl iodide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

4-Methoxybenzyl alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Pentane

-

Water

-

Chloroform

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Syringes

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Alkoxide:

-

In a dry, nitrogen-flushed round-bottom flask, wash a 60% dispersion of sodium hydride (2 molar equivalents) with pentane to remove the mineral oil.

-

Suspend the washed sodium hydride in anhydrous tetrahydrofuran (THF).

-

To this suspension, add 4-methoxybenzyl alcohol (1 molar equivalent) dropwise via syringe at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for approximately 22 hours to ensure complete formation of the sodium alkoxide.

-

-

Ether Formation:

-

Cool the reaction mixture to 0 °C.

-

Add methyl iodide (2 molar equivalents) to the flask via syringe.

-

Heat the resulting mixture to reflux for approximately 18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and add chloroform.

-

Separate the organic layer and wash it with water.

-

Extract the aqueous layer with three portions of chloroform.

-

Combine all organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by vacuum distillation.

-

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is important to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.

General Hazards:

-

May be harmful if swallowed.

-

May cause skin and eye irritation.

Handling Precautions:

-

Wear protective gloves, clothing, and eye/face protection.

-

Avoid breathing vapors or mist.

-

Use only in a well-ventilated area.

Conclusion

This technical guide provides essential information on the basic properties, synthesis, and safety of this compound. The detailed experimental protocol for its synthesis via the Williamson ether synthesis offers a practical methodology for researchers and scientists. The structured presentation of data and the visual workflow diagram are intended to facilitate a clear understanding of this compound for applications in drug development and other scientific research.

An In-depth Technical Guide to p-Methoxybenzyl Methyl Ether: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Methoxybenzyl methyl ether, a key reagent in organic synthesis, is widely recognized for its role as a versatile protecting group for hydroxyl functionalities. This technical guide provides a comprehensive overview of its chemical and physical characteristics, detailed experimental protocols for its application and removal, and a discussion of its reactivity. The strategic use of the p-methoxybenzyl (PMB) group is critical in the multi-step synthesis of complex molecules, particularly in drug development, where selective protection and deprotection of alcohols are paramount. This document aims to serve as a detailed resource for researchers and chemists, consolidating essential data and methodologies related to p-methoxybenzyl methyl ether.

Chemical and Physical Properties

p-Methoxybenzyl methyl ether, also known as 4-(methoxymethyl)anisole, is a colorless to almost colorless clear liquid.[1][2] It is classified as a combustible liquid.[1] Below is a summary of its key physical and chemical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O₂ | [3] |

| Molecular Weight | 152.19 g/mol | [3] |

| CAS Number | 1515-81-7 | [1][3][4] |

| Appearance | Colorless to Almost colorless clear liquid | [1][2] |

| Boiling Point | 226 °C | [1][5] |

| Flash Point | 69 °C | [1] |

| Specific Gravity (20/20) | 1.04 | [1] |

| Refractive Index | 1.51 | [1] |

| Purity | >98.0% (GC) | [1] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-substituted benzene ring (typically two doublets), a singlet for the benzylic methylene protons (CH₂), a singlet for the methoxy group on the benzene ring (Ar-OCH₃), and a singlet for the methyl ether protons (CH₂-OCH₃).

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct peaks for the aromatic carbons, the benzylic carbon, and the two methoxy carbons.

-

IR Spectroscopy: The infrared spectrum will likely display strong C-O stretching bands characteristic of ethers, C-H stretching and bending frequencies for the aromatic and aliphatic components, and aromatic C=C stretching absorptions.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the stable p-methoxybenzyl cation.

Reactivity and Applications in Organic Synthesis

The primary application of p-methoxybenzyl ethers in organic synthesis is the protection of alcohols.[6][7] The p-methoxybenzyl (PMB) group offers distinct advantages, including its stability under a range of reaction conditions and its selective removal under mild oxidative or acidic conditions.[7][8]

Protection of Alcohols

The most common method for the introduction of the PMB protecting group is the Williamson ether synthesis.[6][9] This reaction involves the deprotonation of an alcohol to form an alkoxide, which then undergoes an Sₙ2 reaction with a p-methoxybenzyl halide.[6][10]

Deprotection of p-Methoxybenzyl Ethers

A key advantage of the PMB group is its facile cleavage under oxidative conditions, most commonly using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[6][7][11] The electron-donating p-methoxy group facilitates the formation of a charge-transfer complex with DDQ, leading to selective oxidative cleavage.[6][7] This allows for the deprotection of PMB ethers in the presence of other protecting groups like benzyl ethers, which are less susceptible to oxidation.[6]

Experimental Protocols

General Procedure for the Protection of an Alcohol with p-Methoxybenzyl Bromide

This protocol is a general representation of the Williamson ether synthesis for PMB protection.[6]

-

Preparation: To a solution of the alcohol (1 equivalent) in a suitable solvent (e.g., THF, DMF, or a mixture) at 0 °C, add a base such as sodium hydride (NaH, 4 equivalents, 60% dispersion in mineral oil) portion-wise.

-

Reaction: Stir the mixture at 0 °C until the cessation of gas evolution.

-

Addition of Alkylating Agent: Slowly add a solution of p-methoxybenzyl bromide (2 equivalents) in THF to the reaction mixture at 0 °C.

-

Monitoring: Stir the reaction mixture at 0 °C for 1 hour, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by the slow addition of a 1M solution of sodium methoxide in methanol.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

General Procedure for the Deprotection of a p-Methoxybenzyl Ether using DDQ

This protocol outlines the general steps for the oxidative cleavage of a PMB ether.[6][12]

-

Preparation: Dissolve the p-methoxybenzyl ether (1 equivalent) in a mixture of dichloromethane (CH₂Cl₂) and a pH 7 sodium phosphate buffer (e.g., 18:1 v/v) and cool to 0 °C.

-

Addition of Oxidant: Slowly add DDQ (1.3 equivalents) as a solid to the cooled solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 hour. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, directly load the crude mixture onto a silica gel column with a top layer of magnesium sulfate and sand.

-

Purification: Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the deprotected alcohol.

Safety Information

p-Methoxybenzyl methyl ether is a combustible liquid.[1] Appropriate safety precautions should be taken when handling this chemical, including working in a well-ventilated area and avoiding sources of ignition. It is recommended to consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

p-Methoxybenzyl methyl ether is an indispensable tool in modern organic synthesis, primarily valued for its role in the protection of hydroxyl groups. Its stability and the selectivity of its removal make the p-methoxybenzyl group a strategic choice in the synthesis of complex molecules. This guide has provided a detailed overview of its chemical and physical properties, spectroscopic characteristics, and practical experimental protocols for its use. A thorough understanding of these aspects is crucial for its effective application in research and development, particularly within the pharmaceutical industry.

References

- 1. (4-Methoxybenzyl) Methyl Ether | 1515-81-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. (4-Methoxybenzyl) Methyl Ether | 1515-81-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. scbt.com [scbt.com]

- 4. CAS RN 1515-81-7 | Fisher Scientific [fishersci.ca]

- 5. (4-Methoxybenzyl) Methyl Ether [myskinrecipes.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Benzyl Ethers [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

"1-methoxy-4-(methoxymethyl)benzene" CAS number 1515-81-7

Experimental Protocols

Synthesis of 1-methoxy-4-(methoxymethyl)benzene via Williamson Ether Synthesis

This protocol describes the synthesis starting from 4-methoxybenzyl alcohol.

Materials:

-

4-methoxybenzyl alcohol

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 4-methoxybenzyl alcohol.

-

Alkoxide Formation: Anhydrous THF is added to dissolve the alcohol, and the solution is cooled to 0 °C in an ice bath. Sodium hydride is then added portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the alkoxide.

-

Ether Formation: The reaction mixture is cooled back to 0 °C, and methyl iodide is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure product.

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (CDCl₃):

-

δ 7.20-7.30 (d, 2H): Aromatic protons ortho to the methoxymethyl group.

-

δ 6.80-6.90 (d, 2H): Aromatic protons ortho to the methoxy group.

-

δ 4.40 (s, 2H): Methylene protons (-CH₂-).

-

δ 3.80 (s, 3H): Methoxy protons on the aromatic ring (Ar-OCH₃).

-

δ 3.40 (s, 3H): Methyl protons of the methoxymethyl group (-CH₂-OCH₃).

Predicted ¹³C NMR (CDCl₃):

-

δ 159.0: Aromatic carbon attached to the methoxy group.

-

δ 130.0: Aromatic carbon attached to the methoxymethyl group.

-

δ 129.5 (2C): Aromatic CH carbons ortho to the methoxymethyl group.

-

δ 114.0 (2C): Aromatic CH carbons ortho to the methoxy group.

-

δ 74.0: Methylene carbon (-CH₂-).

-

δ 58.0: Methyl carbon of the methoxymethyl group (-CH₂-OCH₃).

-

δ 55.0: Methoxy carbon on the aromatic ring (Ar-OCH₃).

Mass Spectrometry (MS)

Mass spectral analysis of this compound has been reported, particularly focusing on its fragmentation under positive Fast Atom Bombardment (FAB) ionization. A key observation is the formation of a [M-H]⁺ ion, resulting from hydride elimination from the methylene group of the methoxymethyl moiety.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

m/z 152: Molecular ion [M]⁺.

-

m/z 121: Loss of a methoxy radical (•OCH₃).

-

m/z 91: Tropylium ion, characteristic of benzyl compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present.

Expected IR Absorption Bands:

-

~3000-2800 cm⁻¹: C-H stretching of aromatic and aliphatic groups.

-

~1610, 1510 cm⁻¹: C=C stretching of the aromatic ring.

-

~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

-

~1175 cm⁻¹: C-O stretching.

-

~1030 cm⁻¹: Symmetric C-O-C stretching of the aryl ether.

-

~830 cm⁻¹: Out-of-plane C-H bending for a 1,4-disubstituted benzene ring.

Biological Activity and Potential Applications in Drug Development

Currently, there is a significant lack of publicly available data on the specific biological activities of this compound. Research on structurally related methoxybenzene derivatives has suggested a range of potential biological effects, including antimicrobial and anti-inflammatory properties. However, without direct experimental evidence for the title compound, any discussion of its therapeutic potential remains speculative.

The p-methoxybenzyl (PMB) ether group is a common protecting group in organic synthesis, valued for its stability and selective removal. The core structure of this compound, a substituted anisole, is found in numerous biologically active natural products and synthetic compounds. This suggests that derivatives of this compound could be of interest for biological screening.

Conclusion

This compound is a well-defined chemical entity with established physical and chemical properties. While detailed experimental protocols for its synthesis are not explicitly published, its preparation can be readily achieved using standard organic chemistry methodologies such as the Williamson ether synthesis. The analytical characterization of this compound relies on standard spectroscopic techniques. The primary knowledge gap for this molecule lies in the area of biological activity and its potential applications in drug discovery and development. Further research is required to elucidate any pharmacological effects and to explore its potential as a scaffold for the design of new therapeutic agents.

In-Depth Technical Guide: Synthesis of 1-methoxy-4-(methoxymethyl)benzene from p-anisyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of a robust and efficient synthetic route for the preparation of 1-methoxy-4-(methoxymethyl)benzene from commercially available p-anisyl alcohol. The described methodology is grounded in the principles of the Williamson ether synthesis, a cornerstone of modern organic chemistry for the formation of ether linkages. This synthesis is presented as a two-step process, commencing with the conversion of p-anisyl alcohol to an activated p-methoxybenzyl halide intermediate, followed by a nucleophilic substitution with a methoxide source to yield the target compound.

The protocols and data presented herein are compiled and adapted from established and analogous procedures in peer-reviewed chemical literature, offering a reliable foundation for laboratory-scale synthesis. This guide is intended to equip researchers and professionals in drug development and chemical sciences with the necessary information to replicate and adapt this synthesis for their specific applications.

Experimental Protocols

The synthesis of this compound from p-anisyl alcohol is most effectively carried out in a two-step sequence. The first step involves the conversion of the benzylic alcohol to a more reactive leaving group, typically a halide. The subsequent step is a Williamson ether synthesis, where the intermediate halide is treated with a methoxide nucleophile.

Step 1: Synthesis of p-methoxybenzyl chloride from p-anisyl alcohol

This procedure outlines the conversion of p-anisyl alcohol to p-methoxybenzyl chloride using thionyl chloride. This transformation is crucial as it replaces the poor hydroxyl leaving group with a good halide leaving group, facilitating the subsequent nucleophilic substitution.

Materials and Equipment:

-

p-Anisyl alcohol

-

Thionyl chloride (SOCl₂)

-

Dry chloroform (CHCl₃)

-

Round-bottom flask with a reflux condenser and a gas outlet/drying tube

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve p-anisyl alcohol (e.g., 138.0 g) in dry chloroform (500 ml).[1]

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (e.g., 119 g) dropwise to the stirred solution.[1] An exothermic reaction will occur, and the addition rate should be controlled to maintain a manageable temperature.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for a period of 2 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Carefully concentrate the reaction mixture using a rotary evaporator to remove the solvent and excess thionyl chloride.

-

The resulting crude p-methoxybenzyl chloride can be purified by vacuum distillation.[2]

Step 2: Synthesis of this compound from p-methoxybenzyl chloride

This part of the protocol details the Williamson ether synthesis, where the previously synthesized p-methoxybenzyl chloride is reacted with sodium methoxide to form the target ether.

Materials and Equipment:

-

p-Methoxybenzyl chloride

-

Sodium methoxide (NaOCH₃) or Sodium metal (Na) and dry methanol (CH₃OH)

-

Dry, polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Round-bottom flask with a dropping funnel and a nitrogen inlet

-

Stirring apparatus

-

Standard work-up and extraction glassware (separatory funnel, beakers, etc.)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Prepare a solution of sodium methoxide. This can be done by carefully adding sodium metal to an excess of dry methanol under an inert atmosphere, or by using commercially available sodium methoxide.

-

In a round-bottom flask under a nitrogen atmosphere, dissolve p-methoxybenzyl chloride in a suitable dry solvent like THF.

-

Add the sodium methoxide solution to the stirred solution of p-methoxybenzyl chloride at room temperature. The reaction is typically a nucleophilic substitution (SN2).[3][4]

-

Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC. If the reaction is sluggish, gentle heating may be applied.

-

Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the reaction by carefully adding water.

-

Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash with water and then with brine to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude this compound can be purified by silica gel column chromatography to afford the pure product.

Data Presentation

The following table summarizes quantitative data from analogous reactions found in the literature, providing expected ranges for reaction parameters and yields for the synthesis of benzyl ethers.

| Parameter | Step 1: Halogenation (Analogous) | Step 2: Williamson Ether Synthesis (Analogous) | Reference(s) |

| Starting Alcohol | p-Methoxybenzyl alcohol | - | [1] |

| Reagent | Thionyl chloride | Sodium methoxide | [1][3] |

| Solvent | Chloroform | Methanol / THF | [1][5] |

| Reaction Temperature | Reflux | Room Temperature | [1][5] |

| Reaction Time | 2 hours | 4-6 hours (monitored by TLC) | [1][5] |

| Intermediate | p-Methoxybenzyl chloride | - | [1] |

| Product | - | This compound | - |

| Yield | ~65-70% (for distillation) | Typically >80% (after chromatography) | [2] |

Mandatory Visualization

Reaction Signaling Pathway

The synthesis proceeds via a two-step mechanism. The first step is the conversion of the alcohol to a reactive halide. The second step is a classic SN2 reaction, a type of Williamson ether synthesis.

Caption: Overall synthetic workflow for the two-step synthesis.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure, from starting materials to the purified final product.

References

Spectroscopic Profile of 1-methoxy-4-(methoxymethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic ether, 1-methoxy-4-(methoxymethyl)benzene. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: Mass Spectrometry Data

| Ionization Mode | m/z Value | Interpretation |

| Electron Ionization (EI) | 152 | Molecular Ion (M+) |

| Fast Atom Bombardment (FAB) | 151 | [M-H]+ |

Further details on the fragmentation patterns are discussed in the Mass Spectrometry section.

Note: At the time of this report, specific experimental ¹H NMR, ¹³C NMR, and IR data were not publicly available in the searched databases. The presence of a ¹³C NMR and two MS (GC) spectra on the SpectraBase database has been confirmed, but the detailed peak lists were not accessible.[1]

Experimental Protocols

The following sections describe generalized experimental protocols for acquiring NMR, IR, and MS spectra for aromatic ether compounds like this compound. These methodologies are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in a standard NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer.

-

¹H NMR Analysis: The ¹H NMR spectrum would be analyzed for chemical shifts (ppm), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) to elucidate the proton environment.

-

¹³C NMR Analysis: The ¹³C NMR spectrum would provide information on the number of unique carbon atoms and their chemical environment.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: A thin film of neat liquid this compound would be placed between two potassium bromide (KBr) plates.

-

Data Acquisition: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Analysis: The spectrum would be analyzed for characteristic absorption bands corresponding to specific functional groups, such as C-O ether linkages, aromatic C-H bonds, and the benzene ring.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: A dilute solution of this compound would be introduced into the mass spectrometer.

-

Ionization: The sample would be ionized using a suitable technique, such as Electron Ionization (EI) or Fast Atom Bombardment (FAB).

-

Mass Analysis: The resulting ions would be separated based on their mass-to-charge ratio (m/z).

-

Data Interpretation: The mass spectrum would be analyzed to identify the molecular ion peak and characteristic fragment ions, providing insights into the molecule's structure. Research has shown that under FAB conditions, a significant [M-H]⁺ ion at m/z 151 is observed, while under EI conditions, the molecular ion (M⁺) is detected at m/z 152.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Unveiling the Physicochemical Landscape of p-Methoxybenzyl Methyl Ether: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the core physical properties of p-methoxybenzyl methyl ether, an organic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document outlines key physicochemical parameters, details established experimental protocols for their determination, and presents a visual representation of a common synthetic pathway.

Core Physical Properties

p-Methoxybenzyl methyl ether, also known as 4-(methoxymethyl)anisole, is a colorless to almost colorless clear liquid.[1][2] A summary of its key physical properties is presented in the table below, providing a consolidated resource for laboratory and research applications.

| Physical Property | Value |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol [2][3][4] |

| Boiling Point | 226 °C[1] |

| Density (Specific Gravity at 20/20 °C) | 1.04[1] |

| Refractive Index | 1.51[1] |

| Melting Point | Not available in the searched resources. |

| Solubility | Soluble in organic solvents.[5] |

Experimental Protocols for Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of liquid organic compounds like p-methoxybenzyl methyl ether.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is the Thiele tube method.[6][7]

Procedure:

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is placed inverted into the test tube containing the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid, such as mineral oil.[6][7]

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued when a steady stream of bubbles is observed.

-

The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[6]

Determination of Density

The density of a liquid is its mass per unit volume. It is a fundamental physical property that can be determined with high accuracy.[8][9]

Procedure:

-

An empty, dry graduated cylinder is weighed on an analytical balance.[8][10]

-

A known volume of the liquid (e.g., 10 mL) is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.[10]

-

The graduated cylinder containing the liquid is reweighed.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.[9]

-

The density is calculated by dividing the mass of the liquid by its volume.[9] The temperature at which the measurement is taken should always be recorded as density is temperature-dependent.[8]

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property and can be measured using a refractometer.[11]

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

A few drops of the liquid sample are placed on the prism of the refractometer.[11]

-

The prism is closed and the light source is adjusted to illuminate the scale.

-

The eyepiece is focused until a sharp boundary line between the light and dark regions is visible.

-

The position of the boundary line on the scale is read to obtain the refractive index of the liquid.[11] The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A qualitative assessment of solubility in various solvents is crucial for many applications.[12][13]

Procedure:

-

Approximately 0.1 mL of the liquid solute is added to a test tube containing about 1 mL of the solvent (e.g., water, ethanol, diethyl ether).

-

The mixture is agitated vigorously.

-

Observation is made to see if the liquid forms a homogeneous solution with the solvent.

-

If the liquid dissolves, it is recorded as soluble in that solvent. If it forms a separate layer or a cloudy suspension, it is recorded as insoluble. This process is repeated with a range of different solvents.

Synthesis of p-Methoxybenzyl Methyl Ether

One common method for the synthesis of ethers is the Williamson ether synthesis. A plausible synthetic route for p-methoxybenzyl methyl ether involves the reaction of a p-methoxybenzyl halide with a methoxide salt. The following diagram illustrates the logical workflow of this synthesis.

Caption: Williamson Ether Synthesis of p-Methoxybenzyl Methyl Ether.

References

- 1. (4-Methoxybenzyl) Methyl Ether | 1515-81-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. (4-Methoxybenzyl) Methyl Ether | CymitQuimica [cymitquimica.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 9. wjec.co.uk [wjec.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. davjalandhar.com [davjalandhar.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

An In-Depth Technical Guide to the Solubility and Stability of 1-methoxy-4-(methoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the solubility and stability of 1-methoxy-4-(methoxymethyl)benzene is limited. This guide provides a comprehensive overview based on the physicochemical properties of structurally analogous compounds and outlines detailed experimental protocols for determining these characteristics.

Introduction

This compound is an organic compound featuring a substituted benzene ring with a methoxy and a methoxymethyl group. Understanding its solubility and stability is crucial for its application in research and development, particularly in drug discovery and materials science, where such parameters dictate formulation strategies, shelf-life, and potential degradation pathways. This document serves as a technical resource, offering insights into its predicted behavior and providing robust methodologies for its empirical determination.

Predicted Physicochemical Properties

Based on its structure, this compound is a polar aromatic ether. The presence of two ether linkages suggests it will be a relatively non-polar molecule with some capacity for hydrogen bonding with proton-donating solvents. Its solubility is expected to be low in water and higher in common organic solvents. Like other aromatic ethers, its stability is likely influenced by factors such as pH, temperature, and light.

Solubility Profile of Structurally Analogous Compounds

To infer the potential solubility of this compound, the following tables summarize the available data for structurally similar compounds: anisole (methoxybenzene), 4-methylanisole, and benzyl methyl ether. These compounds share key structural motifs with the target molecule.

Table 1: Solubility of Anisole (C₆H₅OCH₃)

| Solvent | Solubility | Temperature (°C) |

| Water | 0.01 g/100 mL | 25 |

| Water | 1520 mg/L | Not Specified |

| Acetone | Soluble | Not Specified |

| Benzene | Soluble | Not Specified |

| Chloroform | Soluble | Not Specified |

| Ether | Soluble | Not Specified |

| Ethanol | Soluble | Not Specified |

Table 2: Solubility of 4-Methylanisole (CH₃C₆H₄OCH₃)

| Solvent | Solubility | Temperature (°C) |

| Water | Slightly Soluble | Not Specified |

| Chloroform | Soluble | Not Specified |

| Ethyl Acetate | Slightly Soluble | Not Specified |

| Ethanol | Miscible | Not Specified |

| Acetone | Miscible | Not Specified |

| Ether | Miscible | Not Specified |

Table 3: Solubility of Benzyl Methyl Ether (C₆H₅CH₂OCH₃)

| Solvent | Solubility (g/L) | Temperature (°C) |

| Water | 4.79 | 25 |

| Ethanol | 1877.44 | 25 |

| Methanol | 1013.59 | 25 |

| Acetone | 1104.54 | 25 |

| Dichloromethane | 3849.91 | 25 |

| DMSO | 1295.19 | 25 |

Based on this comparative data, this compound is predicted to be sparingly soluble in water but should exhibit good solubility in a range of organic solvents like alcohols, acetone, and chlorinated solvents.

Stability Profile and Potential Degradation Pathways

Aromatic ethers are generally stable compounds.[1] However, they can undergo degradation under specific stress conditions.

-

Acidic Conditions: The ether linkage can be susceptible to cleavage under strong acidic conditions, particularly in the presence of strong nucleophiles like bromide or iodide ions.[2] For this compound, both the methoxy and methoxymethyl groups could potentially be cleaved.

-

Basic Conditions: Aromatic ethers are generally stable to bases.

-

Oxidative Conditions: The benzylic position of the methoxymethyl group may be susceptible to oxidation. Exposure to oxidizing agents could lead to the formation of corresponding aldehydes, carboxylic acids, or other oxidative degradation products.

-

Thermal Stress: High temperatures can induce thermal decomposition. Studies on anisole have shown that thermal decomposition can proceed through radical mechanisms, leading to the formation of various degradation products.[3][4][5][6][7]

-

Photostability: Aromatic compounds can be susceptible to photodegradation. The specific impact of light on this compound would need to be determined experimentally.

A potential degradation pathway for aromatic ethers involves the cleavage of the ether bond.

References

- 1. longdom.org [longdom.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Radical chemistry in the thermal decomposition of anisole and deuterated anisoles: an investigation of aromatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radical chemistry in the thermal decomposition of anisole and deuterated anisoles: an investigation of aromatic growth. | Semantic Scholar [semanticscholar.org]

- 5. researchers.mq.edu.au [researchers.mq.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

The Genesis of a Key Synthetic Building Block: The Discovery and First Synthesis of p-Methoxybenzyl Methyl Ether

A Technical Guide for Researchers in Organic Chemistry and Drug Development

Abstract

The p-methoxybenzyl (PMB) group is a cornerstone of modern organic synthesis, widely employed as a protecting group for alcohols due to its stability and facile cleavage under specific conditions. This technical guide delves into the historical context of the discovery and the first synthesis of a simple yet illustrative member of this class, p-methoxybenzyl methyl ether. While the exact date and discoverer of this specific ether are not prominently documented in readily accessible historical records, its synthesis is intrinsically linked to the development of one of the most fundamental reactions in organic chemistry: the Williamson ether synthesis. This document provides a detailed examination of this foundational synthetic method, including a representative experimental protocol, relevant quantitative data, and logical diagrams to elucidate the reaction pathway.

Introduction: The Dawn of Ether Synthesis

The mid-19th century was a period of profound advancement in the understanding of molecular structures and chemical reactions. It was during this era that Alexander Williamson, in 1850, developed a general method for the synthesis of ethers, a reaction that now bears his name.[1][2] The Williamson ether synthesis provided a rational and predictable way to form the ether linkage (R-O-R') by reacting an alkoxide with an alkyl halide.[1][2] This discovery was pivotal not only for its synthetic utility but also for its role in confirming the structural theory of organic chemistry.

The synthesis of p-methoxybenzyl methyl ether, while not explicitly detailed in Williamson's initial publications, is a direct application of this powerful reaction. The compound itself, also known as 4-(methoxymethyl)anisole, is a simple dialkyl ether with a benzylic component. Its importance grew significantly in the 20th century with the advent of protecting group strategies in the total synthesis of complex molecules.

The Foundational Method: The Williamson Ether Synthesis

The first synthesis of p-methoxybenzyl methyl ether would have undoubtedly been achieved through the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The key steps involve the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then attacks an alkyl halide to displace the halide and form the ether.

Reaction Principle and Mechanism

The synthesis of p-methoxybenzyl methyl ether via the Williamson synthesis can be envisioned through two equally valid, though not necessarily equally practical, pathways:

-

Pathway A: The reaction of sodium p-methoxybenzyl alkoxide with a methyl halide (e.g., methyl iodide).

-

Pathway B: The reaction of sodium methoxide with p-methoxybenzyl halide (e.g., p-methoxybenzyl chloride or bromide).

The general mechanism is illustrated below:

Step 1: Formation of the Alkoxide An alcohol is treated with a strong base, typically sodium metal or sodium hydride, to generate the corresponding alkoxide.

ROH + NaH → RO⁻Na⁺ + H₂

Step 2: Nucleophilic Attack The alkoxide, a potent nucleophile, attacks the electrophilic carbon of the alkyl halide, leading to the formation of the ether and a sodium halide salt.

RO⁻Na⁺ + R'X → ROR' + NaX

For the synthesis of p-methoxybenzyl methyl ether, Pathway A is generally preferred in a laboratory setting due to the higher reactivity and commercial availability of methyl iodide compared to the preparation and handling of p-methoxybenzyl halides, which can be lachrymatory and less stable.

Experimental Protocol: A Representative First Synthesis

While the original laboratory notebook detailing the very first synthesis of p-methoxybenzyl methyl ether is not available, a detailed experimental protocol based on the principles of the Williamson ether synthesis can be reconstructed. The following protocol is a representative example of how this synthesis would have been performed in the late 19th or early 20th century, adapted to modern laboratory standards for clarity and safety.

Reaction: p-Methoxybenzyl alcohol + Sodium Hydride → Sodium p-methoxybenzyl alkoxide Sodium p-methoxybenzyl alkoxide + Methyl Iodide → p-Methoxybenzyl methyl ether

Table 1: Reactants and Stoichiometry

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Equiv. |

| p-Methoxybenzyl alcohol | 138.17 | 13.82 | 0.10 | 1.0 |

| Sodium Hydride (60% disp.) | 24.00 | 4.40 | 0.11 | 1.1 |

| Methyl Iodide | 141.94 | 15.61 | 0.11 | 1.1 |

| Anhydrous Tetrahydrofuran | - | 200 mL | - | - |

Procedure:

-

A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a 60% dispersion of sodium hydride (4.40 g, 0.11 mol) in mineral oil.

-

The sodium hydride is washed with anhydrous hexane (3 x 20 mL) to remove the mineral oil, and the hexane is carefully decanted.

-

Anhydrous tetrahydrofuran (THF, 100 mL) is added to the flask.

-

A solution of p-methoxybenzyl alcohol (13.82 g, 0.10 mol) in anhydrous THF (100 mL) is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The addition is maintained at a rate that keeps the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases.

-

The resulting solution of sodium p-methoxybenzyl alkoxide is cooled to 0 °C.

-

Methyl iodide (15.61 g, 0.11 mol) is added dropwise to the reaction mixture.

-

After the addition, the reaction mixture is stirred at room temperature for 12-18 hours.

-

The reaction is quenched by the slow addition of water (50 mL).

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude p-methoxybenzyl methyl ether is purified by vacuum distillation.

Table 2: Expected Product Data

| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Boiling Point (°C) |

| p-Methoxybenzyl methyl ether | 152.19 | 15.22 | 210-212 |

Logical and Experimental Workflows

The following diagrams illustrate the logical pathway of the synthesis and a typical experimental workflow.

References

An In-depth Technical Guide to 1-methoxy-4-(methoxymethyl)benzene: Molecular Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, bonding, and spectroscopic properties of 1-methoxy-4-(methoxymethyl)benzene. Due to the limited availability of direct experimental data for this specific molecule, this document combines existing mass spectrometry data with theoretical predictions for its molecular geometry and spectroscopic characteristics. A proposed synthetic protocol based on established chemical principles is also detailed. This guide is intended to serve as a foundational resource for researchers and professionals engaged in work involving this and related chemical structures.

Molecular Structure and Bonding

This compound possesses a central benzene ring substituted at the 1 and 4 positions with a methoxy (-OCH₃) and a methoxymethyl (-CH₂OCH₃) group, respectively. The molecular formula is C₉H₁₂O₂ with a molecular weight of 152.19 g/mol .

The bonding within the molecule is characterized by the sp² hybridized carbon atoms of the aromatic ring, forming a planar hexagonal structure with delocalized π-electrons. The substituents influence the electronic properties of the ring. The methoxy group is a strong electron-donating group due to the resonance effect of the oxygen lone pairs, which delocalize into the aromatic system. This increases the electron density at the ortho and para positions. The methoxymethyl group is primarily a weak electron-withdrawing group through induction due to the electronegativity of the ether oxygen, but its overall electronic effect is less pronounced than that of the methoxy group.

Predicted Molecular Geometry

In the absence of experimental crystallographic data, the following table presents predicted bond lengths and angles for this compound. These values are based on computational modeling and typical values for similar chemical structures.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.39 - 1.40 |

| C-H (aromatic) | 1.08 - 1.09 |

| C(aromatic)-O(methoxy) | 1.36 |

| O(methoxy)-C(methyl) | 1.42 |

| C(aromatic)-C(methylene) | 1.51 |

| C(methylene)-O | 1.41 |

| O-C(methyl) | 1.42 |

| C-H (methyl/methylene) | 1.09 - 1.10 |

| Bond Angles (°) | |

| C-C-C (aromatic) | 120 |

| C(aromatic)-O-C(methyl) | 118 |

| C(aromatic)-C(methylene)-O | 109.5 |

| C(methylene)-O-C(methyl) | 111 |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While a complete set of experimentally-derived spectra is not available in the literature, the following sections provide a combination of known mass spectrometry data and predicted NMR and IR characteristics.

Mass Spectrometry

The mass spectrum of this compound has been studied, particularly under Fast Atom Bombardment (FAB) ionization. The molecular ion [M]⁺• is observed at m/z 152. A significant peak is also observed at m/z 151, corresponding to the [M-H]⁺ ion, which is formed by hydride elimination from the methylene group of the methoxymethyl substituent[1].

| m/z | Assignment | Notes |

| 152 | [M]⁺• | Molecular Ion |

| 151 | [M-H]⁺ | Loss of a hydrogen radical from the methylene group[1] |

| 121 | [M-OCH₃]⁺ | Loss of a methoxy radical |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following NMR data are predicted based on standard chemical shift values and substituent effects. Experimental verification is required.

¹H NMR (Predicted)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (ortho to -OCH₃) | 6.85 - 6.95 | Doublet | ~8.5 |

| Aromatic H (ortho to -CH₂OCH₃) | 7.20 - 7.30 | Doublet | ~8.5 |

| Methylene (-CH₂-) | ~4.40 | Singlet | N/A |

| Methoxy (-OCH₃ on ring) | ~3.80 | Singlet | N/A |

| Methoxy (-OCH₃ on side chain) | ~3.35 | Singlet | N/A |

¹³C NMR (Predicted) SpectraBase has indicated the availability of a ¹³C NMR spectrum for this compound[2]. The predicted chemical shifts are as follows:

| Carbon | Predicted Chemical Shift (ppm) |

| C (aromatic, attached to -OCH₃) | ~159 |

| C (aromatic, attached to -CH₂OCH₃) | ~131 |

| C-H (aromatic) | 114 - 130 |

| Methylene (-CH₂-) | ~74 |

| Methoxy (-OCH₃ on ring) | ~55 |

| Methoxy (-OCH₃ on side chain) | ~58 |

Infrared (IR) Spectroscopy

Disclaimer: The following IR data are predicted based on characteristic vibrational frequencies of the functional groups present.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3000 - 3100 | Aromatic C-H stretch | Medium |

| 2850 - 3000 | Aliphatic C-H stretch (methyl, methylene) | Medium-Strong |

| 1610, 1510, 1460 | Aromatic C=C skeletal vibrations | Medium-Strong |

| 1250 | Aryl-O-C stretch (asymmetric) | Strong |

| 1100 - 1150 | C-O-C stretch (ether) | Strong |

| 1040 | Aryl-O-C stretch (symmetric) | Strong |

| 820 | para-disubstituted C-H bend (out-of-plane) | Strong |

Experimental Protocols

Proposed Synthesis: Williamson Ether Synthesis

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This can be approached in two ways:

-

Route A: Methylation of 4-methoxybenzyl alcohol.

-

Route B: Reaction of a 4-methoxybenzyl halide with sodium methoxide.

The following protocol details Route A, which is often preferred for its use of a stable alcohol as a starting material.

Reaction Scheme (Route A):

4-Methoxybenzyl alcohol + NaH → Sodium 4-methoxybenzyl alkoxide Sodium 4-methoxybenzyl alkoxide + CH₃I → this compound + NaI

Materials and Reagents:

-

4-Methoxybenzyl alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Alkoxide Formation: a. To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-methoxybenzyl alcohol (1.0 eq). b. Dissolve the alcohol in anhydrous THF. c. Cool the solution to 0 °C in an ice bath. d. Cautiously add sodium hydride (1.1 eq) portion-wise to the stirred solution. e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.

-

Ether Formation: a. Cool the resulting alkoxide solution back to 0 °C. b. Add methyl iodide (1.2 eq) dropwise via the dropping funnel. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: a. Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF). c. Combine the organic layers and wash with water, followed by brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of the target molecule.

References

A Technical Guide to the Thermodynamic Properties of 1-methoxy-4-(methoxymethyl)benzene

Disclaimer: Following a comprehensive search, no specific experimental or computational thermodynamic data for the compound "1-methoxy-4-(methoxymethyl)benzene" has been found in publicly available literature. The information presented herein pertains to structurally similar compounds, primarily its isomer 1-methoxy-4-methylbenzene (also known as p-methylanisole), to provide a frame of reference and an understanding of the methodologies used for related substances.

Introduction

This compound is an organic compound belonging to the ether and aromatic families. A precise understanding of its thermodynamic properties, such as enthalpy of formation, heat capacity, and phase change energetics, is fundamental for its potential application in chemical synthesis, materials science, and drug development. These parameters are critical for reaction modeling, process optimization, safety assessments, and understanding intermolecular interactions.

This guide outlines the types of thermodynamic data essential for a complete compound profile and describes the common experimental and computational protocols used for their determination, using data for the closely related isomer, 1-methoxy-4-methylbenzene, as an illustrative example.

Physicochemical and Thermodynamic Data of Structurally Related Compounds

While data for this compound is not available, the following tables summarize key thermodynamic and physical properties for the related compound 1-methoxy-4-methylbenzene (p-methylanisole) . This data serves as a valuable reference point for estimating the properties of the target molecule.

Table 1: General Physicochemical Properties of 1-methoxy-4-methylbenzene

| Property | Value | Units | Reference |

| Molecular Formula | C₈H₁₀O | - | [1] |

| Molecular Weight | 122.1644 | g/mol | [1] |

| CAS Number | 104-93-8 | - | [1] |

| Normal Boiling Point (Tboil) | 449.7 | K | [2] |

| Normal Melting Point (Tfus) | 241.10 - 241.96 | K | [2] |

| Critical Temperature (Tc) | 666 | K | [2] |

Table 2: Ideal Gas Phase Thermodynamic Properties of 1-methoxy-4-methylbenzene

The following data represents the constant pressure heat capacity (Cp,gas) for the ideal gas state of 1-methoxy-4-methylbenzene at various temperatures.

| Temperature (K) | Cp,gas (J/mol·K) | Reference |

| 100 | 52.92 | [3] |

| 200 | 96.81 | [3] |

| 300 | 141.46 | [3] |

| 400 | 185.54 | [3] |

| 500 | 224.36 | [3] |

| 600 | 256.74 | [3] |

| 700 | 283.52 | [3] |

| 800 | 305.84 | [3] |

| 900 | 324.59 | [3] |

| 1000 | 340.46 | [3] |

Experimental and Computational Protocols

The determination of thermodynamic properties relies on a combination of precise experimental measurements and robust computational models.

Computational Methodology: Statistical Thermodynamics

For molecules where experimental data is scarce, statistical computation is a powerful tool. A study on 1-methoxy-4-methylbenzene calculated its ideal gas state thermodynamic functions (enthalpy, entropy, free energy, and heat capacity) over a temperature range of 100 K to 1500 K.[4]

The core methodology involved:

-

Harmonic Oscillator Model: The molecule is treated as a rigid rotor and harmonic oscillator.

-

Vibrational Frequencies: Input data for the calculations, including vibrational frequencies, are obtained from experimental Fourier-transform infrared (FTIR) and Raman spectroscopy.[4]

-

Moment of Inertia: The moments of inertia of the molecule are calculated to account for rotational energy states.[4]

-

Statistical Mechanics Equations: Standard equations of statistical mechanics are then used to compute the macroscopic thermodynamic functions from these molecular-level properties.

General Experimental Workflow

The experimental determination of thermodynamic properties for a pure compound follows a rigorous, multi-step process. This workflow ensures the sample is pure and that the measurements are accurate and reproducible.

Caption: A generalized workflow for the experimental determination of thermodynamic properties.

Conclusion and Future Directions

There is a clear gap in the scientific literature regarding the thermodynamic properties of this compound. The data for its isomer, 1-methoxy-4-methylbenzene, provides a useful, albeit indirect, reference. To fully characterize the target compound, future work should focus on its synthesis, purification, and subsequent analysis using established experimental techniques like combustion calorimetry, differential scanning calorimetry, and vapor pressure measurements. Furthermore, computational studies employing modern density functional theory (DFT) or other ab initio methods could provide reliable theoretical estimates of its thermodynamic landscape, guiding future experimental efforts.

References

Reactivity of the Methoxymethyl Group in 1-methoxy-4-(methoxymethyl)benzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 1-methoxy-4-(methoxymethyl)benzene, a key aromatic ether with dual reactive sites. The document elucidates the distinct chemical behaviors of the methoxymethyl moiety and the activated aromatic ring. It offers a detailed examination of the stability and cleavage of the benzylic ether linkage under various conditions, alongside an exploration of the regioselectivity of electrophilic aromatic substitution reactions. This guide is intended to serve as a critical resource for professionals in organic synthesis and drug development, providing detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the strategic use of this versatile molecule.

Introduction

This compound, also known as 4-methoxybenzyl methyl ether, is a bifunctional organic compound featuring a methoxy-substituted benzene ring and a methoxymethyl group. The interplay between the electron-donating methoxy group and the reactive benzylic ether functionality imparts a unique chemical profile to this molecule, making it a valuable substrate and intermediate in organic synthesis. Understanding the nuanced reactivity of both the aromatic core and the methoxymethyl substituent is paramount for its effective application in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

This guide will delve into the two primary modes of reactivity: reactions involving the methoxymethyl group and electrophilic substitution on the aromatic ring.

Reactivity of the Methoxymethyl Group

The methoxymethyl group in this compound is a benzylic ether. The reactivity of this group is predominantly centered on the cleavage of the carbon-oxygen bond at the benzylic position. This reactivity is significantly influenced by the stability of the resulting 4-methoxybenzyl carbocation.

Acid-Catalyzed Cleavage

Benzylic ethers are susceptible to cleavage under acidic conditions. The reaction proceeds via protonation of the ether oxygen, followed by the departure of methanol to form a resonance-stabilized benzylic carbocation. The presence of the electron-donating methoxy group at the para position further stabilizes this intermediate, facilitating the cleavage.

A study on the formation of [M-H]+ ions from 4-substituted-1-(methoxymethyl)benzene derivatives under positive fast atom bombardment ionization indicates that hydride elimination occurs at the methylene of the 1-(methoxymethyl) moiety.[1] The relative peak intensity of [M-H]+ was found to be dependent on the electronic nature of the para-substituent, with electron-donating groups like methoxy promoting this fragmentation, highlighting the reactivity of the benzylic position.[1]

Table 1: Conditions for Cleavage of Benzylic Ethers

| Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| BCl₃·SMe₂ | Dichloromethane | -78 to 0 | 1-2 h | >90 | Congreve et al., 1993 |

| SnCl₄ | Dichloromethane | 0 to rt | 1-3 h | High | Smith et al., 2005 |

| Visible Light, DDQ | MeCN | rt | min-h | High | Kärkäs et al., 2021 |

Experimental Protocol: Acid-Catalyzed Cleavage of the Methoxymethyl Group

This protocol is a general procedure for the cleavage of the methoxymethyl group to the corresponding benzyl alcohol, adapted from methods for cleaving benzylic ethers.

Materials:

-

This compound

-

Boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of BCl₃·SMe₂ (1.2 eq) in anhydrous DCM dropwise to the stirred solution.

-

Allow the reaction mixture to warm to 0 °C and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

-

Separate the layers and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude 4-methoxybenzyl alcohol.

-

Purify the product by column chromatography on silica gel if necessary.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy group. The methoxy group is a strong activating group and an ortho, para-director. Since the para position is occupied by the methoxymethyl group, electrophilic substitution is directed to the positions ortho to the methoxy group (C2 and C6).

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic EAS reaction that introduces an acyl group onto the aromatic ring. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Table 2: Representative Friedel-Crafts Acylation of Methoxy-Substituted Benzenes

| Substrate | Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 1,4-Dimethoxybenzene | t-Butyl alcohol/H₂SO₄ | H₂SO₄ | Acetic Acid | 0 to rt | 20 min | High | Jasperse, 2012[2][3] |

| 1-Butyl-4-methoxybenzene | Acetyl Chloride | AlCl₃ | Dichloromethane | 0 to rt | 1 h | >90 | BenchChem, 2025[4] |

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general procedure for the Friedel-Crafts acylation of this compound, adapted from established methods for similar substrates.[2][3][4]

Materials:

-

This compound

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ (1.2 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere at 0 °C, slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM.

-

After stirring for 15 minutes, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates completion of the reaction.

-

Cool the reaction mixture to 0 °C and cautiously pour it onto a mixture of crushed ice and concentrated HCl.

-

Separate the layers and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product, 2-acetyl-1-methoxy-4-(methoxymethyl)benzene, by column chromatography or recrystallization.

Synthesis of this compound

The synthesis of this compound can be achieved through the etherification of 4-methoxybenzyl alcohol.

Experimental Protocol: Synthesis via Etherification

This protocol is based on the direct etherification of benzyl alcohols.[5][6]

Materials:

-

4-Methoxybenzyl alcohol

-

Methanol

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a reaction vessel, dissolve 4-methoxybenzyl alcohol (1.0 eq) in methanol (used as both reactant and solvent).

-

Add HFIP as a co-catalyst.

-

To the stirred solution, add a catalytic amount of FeCl₃·6H₂O.

-

Stir the reaction at room temperature and monitor its progress by TLC. A study on a similar reaction reported a 90% yield for the formation of the corresponding ether from 4-methoxybenzyl alcohol and ethanol.[5][6]

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography to yield this compound.

Visualization of Reactivity

The following diagrams illustrate the key reaction pathways of this compound.

References

- 1. Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Chemistry 211 Experiment 1 [home.miracosta.edu]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Health and Safety Information for 1-methoxy-4-(methoxymethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety information for the chemical compound 1-methoxy-4-(methoxymethyl)benzene, also known as 4-(methoxymethyl)anisole, with the CAS Registry Number 1515-81-7. The information is intended to support risk assessment and the implementation of appropriate safety protocols in a research and development setting.

Health and Safety Profile

This compound is a combustible liquid that is classified as causing serious eye damage. It is also categorized as having low acute oral toxicity.[1] The GHS classification, as aggregated from notifications to the ECHA Classification and Labelling Inventory, indicates that a significant majority of notifiers classify this substance as causing serious eye damage (Eye Dam. 1).[2] A smaller percentage of notifications also include classifications for acute oral toxicity (Acute Tox. 4 - Harmful if swallowed) and serious eye irritation (Eye Irrit. 2).[2]

Quantitative Health and Safety Data

| Parameter | Value | Reference |

| Physical State | Liquid | |

| Flash Point | 68.89 °C (156.00 °F) | [3] |

| GHS Classification (Primary) | Eye Damage Category 1 (Causes serious eye damage) | [1][2][4] |

| GHS Classification (Secondary) | Acute Toxicity Category 5 (Oral) | [1] |

| GHS Classification (Minority Notification) | Acute Toxicity Category 4 (Oral); Eye Irritation Category 2 | [2] |

Experimental Protocols